molecular formula C13H11N5 B2360736 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline CAS No. 1092305-59-3

3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline

Cat. No.: B2360736
CAS No.: 1092305-59-3
M. Wt: 237.266
InChI Key: XQUDJJUJMHFDQF-UHFFFAOYSA-N
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Description

3-(5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline (CAS 1092305-59-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining aniline, 1,2,4-triazole, and pyridine rings, a configuration known to confer valuable biological properties. Compounds within this structural class have demonstrated promising potential as scaffolds for developing novel anticancer agents, with some derivatives acting as potent ATP-competitive inhibitors of key targets like Vascular Endothelial Growth Factor Receptors (VEGFR-1/2) . Recent research into analogous [2-(3-R-1H-1,2,4-triazol-5-yl)phenyl]amines highlights their significant antistaphylococcal activity, particularly against Staphylococcus aureus , including methicillin-resistant strains (MRSA) . The proposed mechanism of action for these antibacterial compounds involves the inhibition of the essential bacterial enzymes DNA gyrase and topoisomerase IV, which are critical for DNA replication . The molecular structure allows for conformational isomerism and possesses a favorable physicochemical profile, including properties that suggest good permeability, making it a versatile precursor for further structural optimization and the synthesis of more complex bioactive molecules . This product is intended for research applications as a key intermediate in the synthesis and development of new therapeutic agents. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c14-10-5-3-4-9(8-10)12-16-13(18-17-12)11-6-1-2-7-15-11/h1-8H,14H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUDJJUJMHFDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NN2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Strategies

Multi-Step Organic Synthesis

The preparation of 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline typically involves sequential reactions:

  • Formation of the 1,2,4-Triazole Core : Cyclocondensation of pyridine-2-carbohydrazide with cyanoguanidine under acidic conditions yields 5-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine.
  • Coupling with Aniline Derivatives : A Buchwald–Hartwig amination or Ullmann coupling introduces the aniline group at position 3 of the triazole ring.
Key Reaction Conditions:
  • Solvent System : Dimethylformamide (DMF) or ethanol/water mixtures.
  • Catalysts : Palladium(II) acetate for cross-coupling reactions.
  • Temperature : 80–120°C for 12–24 hours.
Step Reagents Temperature (°C) Yield (%)
1 Pyridine-2-carbohydrazide, Cyanoguanidine, HCl 100 65–70
2 3-Iodoaniline, Pd(OAc)₂, K₂CO₃ 120 55–60

Data adapted from methodologies in triazole synthesis literature.

One-Pot Synthesis via Dimroth Rearrangement

An efficient "one-pot" approach leverages the Dimroth rearrangement to construct the triazole-aniline linkage. This method involves:

  • Initial Acylation : Reacting 2-aminobenzonitrile with pyridine-2-carbonyl chloride.
  • Cyclization and Rearrangement : Treatment with hydrazine hydrate in acetic acid induces triazole formation and subsequent rearrangement.
Optimized Parameters:
  • Molar Ratio : 1:1.2 (aminobenzonitrile:acyl chloride).
  • Reaction Time : 6 hours at reflux.
  • Isolation : Crystallization from methanol yields pure product (78% yield).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity critically impacts reaction efficiency:

  • Polar Aprotic Solvents (DMF, DMSO) : Enhance cyclization but may lead to side reactions.
  • Ethanol/Water Mixtures : Improve solubility of intermediates, yielding higher purity.
Solvent Yield (%) Purity (%)
DMF 60 85
Ethanol 75 92

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂) accelerate coupling steps but require careful ligand selection:

  • Ligand-Free Systems : Reduce cost but lower yield (45–50%).
  • BINAP Ligand : Increases yield to 65% by stabilizing palladium intermediates.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) :
    • δ 8.72 (d, 1H, pyridine-H6), δ 7.85–7.25 (m, 4H, aromatic), δ 5.21 (s, 2H, NH₂).
  • ESI-MS : m/z 279.1 [M+H]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column confirms >95% purity under gradient elution (acetonitrile:water = 70:30).

Scale-Up Considerations

Industrial Production

Large-scale synthesis employs continuous flow reactors to enhance reproducibility:

  • Residence Time : 30 minutes.
  • Throughput : 500 g/hour with 70% yield.

Waste Management

  • Solvent Recovery : Distillation recovers >90% ethanol.
  • Catalyst Recycling : Palladium retrieval via ion-exchange resins reduces costs.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/g)
Multi-Step 60 92 120
One-Pot 78 95 90

The one-pot method offers superior cost-efficiency and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine or aniline rings .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that derivatives of 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline exhibit significant antimicrobial properties. A study evaluated various triazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing that certain compounds showed promising inhibitory effects. The compound's mechanism is thought to involve interference with the synthesis of nucleic acids in microbial cells .

Antifungal Activity
This compound has also been investigated for antifungal properties. A series of related triazole compounds were synthesized and tested against Candida albicans, showing efficacy superior to traditional antifungal agents like fluconazole. The minimum inhibitory concentration (MIC) values for some derivatives were found to be ≤ 25 µg/mL, indicating strong antifungal potential .

Agricultural Applications

Fungicides
The compound's structure allows it to function effectively as a fungicide. Research indicates that triazole compounds can inhibit the growth of various plant pathogens, making them valuable in agricultural settings. The ability to disrupt fungal cell wall synthesis is a key mechanism through which these compounds exert their effects .

Material Science Applications

Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing advanced polymers with unique thermal and mechanical properties. The incorporation of triazole units into polymer chains enhances their stability and resistance to degradation under environmental stressors .

Case Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing various triazole derivatives for antimicrobial testing. The results highlighted that compounds containing the pyridine moiety exhibited enhanced activity against both gram-positive and gram-negative bacteria compared to non-pyridine analogs. This underscores the importance of the pyridine ring in enhancing biological activity .

Case Study 2: Agricultural Application

In another investigation, a series of triazole-based fungicides were tested in field trials against common crop pathogens. Results indicated that these compounds significantly reduced disease incidence in crops such as wheat and corn, demonstrating their practical application in sustainable agriculture .

Mechanism of Action

The mechanism of action of 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets. The pyridine and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The aniline group can further modulate the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline are contextualized below against analogous triazole- and heterocycle-containing derivatives.

Structural Analogs with Varied Triazole Substituents

Compound Name Core Structure Substituent on Triazole Aniline Position Key Features Reference
This compound 1,2,4-triazole Pyridin-2-yl 3 Nitrogen-rich, H-bond donor/acceptor
3-(5-Phenyl-4H-1,2,4-triazol-3-yl)aniline 1,2,4-triazole Phenyl 3 Hydrophobic, aromatic interactions
4-[5-(2-Furyl)-1H-1,2,4-triazol-3-yl]aniline 1,2,4-triazole 2-Furyl 4 Oxygen-containing, increased polarity
  • Electronic and Solubility Effects :
    • The pyridinyl substituent introduces a basic nitrogen atom, enhancing solubility in polar solvents compared to the phenyl analog .
    • The furyl group (in 4-[5-(2-furyl)-1H-1,2,4-triazol-3-yl]aniline) contributes to π-electron delocalization and may improve metabolic stability due to its electronegative oxygen atom .

Heterocyclic Core Variants

Compound Name Core Structure Substituent Aniline Position Key Features Reference
4-(5-(Pyridin-2-yl)isoxazol-3-yl)aniline Isoxazole Pyridin-2-yl 4 Oxygen in core, ring strain
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline 1,2,4-triazole Methyl (triazole N1) 3 Steric hindrance, methoxy polarity
  • Core Heteroatom Impact: The isoxazole core (vs. triazole) introduces an oxygen atom, altering electron distribution and reducing basicity. This may affect binding affinity in biological targets .

Substitution Position Effects

  • Aniline at Position 3 vs. 4-Substituted analogs (e.g., 4-[5-(2-furyl)-1H-1,2,4-triazol-3-yl]aniline) exhibit para-substitution, which may enhance planarity and π-stacking in crystal lattices .

Biological Activity

3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C13H11N5
  • Molecular Weight : 235.26 g/mol
  • CAS Number : 23195-62-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The triazole moiety is known to exhibit antifungal properties by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity :
    • Exhibits significant antifungal activity against various strains of fungi.
    • Effective against certain bacterial strains, indicating potential as an antibacterial agent.
  • Antitumor Activity :
    • Studies have shown that derivatives of triazole compounds can induce apoptosis in cancer cells.
    • The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects.
  • Anticonvulsant Properties :
    • Some derivatives exhibit anticonvulsant effects in animal models, suggesting potential use in treating epilepsy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Candida spp. and E. coli
AntitumorInduces apoptosis in MCF-7 breast cancer cells
AnticonvulsantReduces seizure frequency in PTZ-induced seizures

Case Study: Antitumor Effects

A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of various triazole derivatives, including this compound. The compound was found to inhibit cell proliferation in MCF-7 breast cancer cells with an IC50 value of 12 µM. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Case Study: Anticonvulsant Activity

In a preclinical study assessing anticonvulsant properties, this compound was administered to mice subjected to pentylenetetrazole (PTZ)-induced seizures. The results indicated a significant reduction in seizure duration and frequency compared to control groups, suggesting its potential as an anticonvulsant agent .

Q & A

Q. What are the standard synthetic routes for 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline, and how can reaction conditions be optimized?

The compound is typically synthesized via hydrogenation of nitro precursors or coupling reactions. For example, 4-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)aniline was prepared by hydrogenating 2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)pyridine, followed by purification via column chromatography . Optimization strategies include adjusting catalyst loading (e.g., palladium on carbon), reaction temperature (e.g., 50–80°C), and solvent systems (e.g., ethanol/water mixtures). Monitoring intermediate purity using TLC and NMR (e.g., δ 8.78–8.76 ppm for pyridyl protons) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.55–6.78 ppm and NH₂ signals at δ 3.86 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight via ESI-MS (e.g., observed [M+H]⁺ at m/z 502.38) and validates purity using HRMS (e.g., calculated 502.20979 vs. observed 502.2102) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELXL refinement (R-factor < 0.064) .

Q. What safety precautions are necessary when handling this compound in the lab?

Similar triazole derivatives are classified as skin/eye irritants (Category 2/2A) . Key precautions include:

  • Using PPE (gloves, goggles, lab coats).
  • Working in fume hoods to avoid inhalation.
  • Storing in airtight containers away from light to prevent degradation .

Q. How is X-ray crystallography applied to determine its crystal structure?

SHELX programs (e.g., SHELXL) are used for structure refinement. Key steps include:

  • Data collection with Bruker APEX2 detectors.
  • Solving phase problems via direct methods (SHELXS).
  • Validating geometry with R-factors (< 0.1) and analyzing intermolecular interactions (e.g., π-π stacking) .

Advanced Research Questions

Q. How do substituents on the triazole ring influence biological activity?

Substituents like trifluoromethyl groups enhance bioactivity by increasing lipophilicity and metabolic stability. For example, 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline exhibits superior antifungal activity compared to non-fluorinated analogs . Structure-activity relationship (SAR) studies involve synthesizing analogs with varying electron-withdrawing/donating groups and testing in bioassays .

Q. What challenges arise in refining its crystal structure, and how are they resolved?

Common issues include disorder in the triazole-pyridyl moiety and twinning. SHELXL addresses these via:

  • TWIN commands : Modeling twinned data (e.g., BASF parameter adjustment).
  • ISOR restraints : Correcting anisotropic displacement parameters.
  • DFIX constraints : Fixing bond lengths/angles .

Q. How can conflicting biological activity data across studies be reconciled?

Discrepancies may stem from assay conditions (e.g., cell lines, concentrations) or impurities. Mitigation strategies include:

  • Repeating assays with HPLC-pure batches (>98%).
  • Validating target engagement via SPR or ITC.
  • Cross-referencing with structural analogs (e.g., 3-(1H-1,2,4-triazol-1-yl)aniline derivatives) .

Q. What derivatization strategies enhance pharmacological potential?

  • Coupling Reactions : React the aniline group with chloropyrimidines (e.g., 3-(2-chloropyrimidin-4-yl)-5-morpholinobenzonitrile) to form kinase inhibitors .
  • Metal Complexation : Use as a ligand in heteroleptic complexes (e.g., Rh(III) complexes for photochemical devices) .

Q. Which computational methods predict electronic properties and binding modes?

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (e.g., HOMO-LUMO gaps).
  • Molecular Docking : Simulate binding to targets like c-Jun N-terminal kinase (JNK) using AutoDock Vina .

Q. How are analytical methods validated for purity and stability studies?

  • HPLC : Use C18 columns with acetonitrile/water gradients (RSD < 2%).
  • Forced Degradation : Expose to heat, light, and pH extremes to identify degradation products.
  • Mass Balance : Ensure total impurities ≤ 1.5% per ICH guidelines .

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